![molecular formula C10H9ClO2 B3381193 3-(3-Chloro-4-methylphenyl)prop-2-enoic acid CAS No. 220353-90-2](/img/structure/B3381193.png)
3-(3-Chloro-4-methylphenyl)prop-2-enoic acid
Overview
Description
3-(3-Chloro-4-methylphenyl)prop-2-enoic acid, also known as Clomazone, is a herbicide that is widely used to control weeds in crops such as soybeans, cotton, and peanuts. It belongs to the family of synthetic auxin herbicides and is known for its selective action against broadleaf weeds.
Scientific Research Applications
Organic Synthesis and Building Blocks
- Pinacol Boronic Esters : 3-(3-Chloro-4-methylphenyl)prop-2-enoic acid serves as a precursor for pinacol boronic esters, which are valuable building blocks in organic synthesis . These esters are bench-stable, easy to purify, and commercially available. They find applications in Suzuki–Miyaura coupling reactions and other C–C bond-forming processes.
Hydromethylation of Alkenes
- Anti-Markovnikov Hydromethylation : Through catalytic protodeboronation, this compound enables the formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this selective hydromethylation.
Natural Product Synthesis
- Total Synthesis of Bioactive Molecules : Researchers have employed 3-(3-Chloro-4-methylphenyl)prop-2-enoic acid in the formal total synthesis of natural products. Examples include δ-®-coniceine and indolizidine 209B . These applications highlight its role in accessing complex molecules.
Stable Boron Chemistry
- Increased Stability : The introduction of pinacol boronic esters, including those derived from this compound, has expanded the scope of boron chemistry. Their stability allows for efficient chemical transformations while retaining the valuable boron moiety in the product .
Radical Chain Reactions
- Protodeboronation via Radical Approach : Unlike boranes, boronic esters typically do not undergo efficient protodeboronation. However, this compound’s radical protodeboronation method provides a solution for unactivated alkyl boronic esters .
Drug Discovery and Medicinal Chemistry
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar compounds can undergo various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Similar compounds have been used in the suzuki–miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that it may have a role in chemical reactions .
properties
IUPAC Name |
(E)-3-(3-chloro-4-methylphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCSIQPEKZWNPN-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233342 | |
Record name | (2E)-3-(3-Chloro-4-methylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)prop-2-enoic acid | |
CAS RN |
220353-90-2 | |
Record name | (2E)-3-(3-Chloro-4-methylphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220353-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Chloro-4-methylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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